molecular formula C10H17N3O6S B1671670 Glutathione CAS No. 70-18-8

Glutathione

Cat. No. B1671670
CAS RN: 70-18-8
M. Wt: 307.33 g/mol
InChI Key: RWSXRVCMGQZWBV-WDSKDSINSA-N
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Description

Glutathione (GSH) is a tripeptide composed of the amino acids cysteine, glycine, and glutamic acid. It is an antioxidant found in plants, animals, fungi, and some bacteria and archaea . Glutathione is capable of preventing damage to important cellular components caused by reactive oxygen species, free radicals, peroxides, lipid peroxides, and heavy metals .


Synthesis Analysis

Glutathione biosynthesis involves two adenosine triphosphate-dependent steps. First, γ-glutamylcysteine is synthesized from L-glutamate and L-cysteine. This conversion requires the enzyme glutamate–cysteine ligase. This reaction is the rate-limiting step in glutathione synthesis . Second, glycine is added to the C-terminal of γ-glutamylcysteine. This condensation is catalyzed by glutathione synthetase .


Molecular Structure Analysis

Glutathione is a tripeptide with a gamma peptide linkage between the carboxyl group of the glutamate side chain and cysteine. The carboxyl group of the cysteine residue is attached by normal peptide linkage to glycine .


Chemical Reactions Analysis

Glutathione’s mechanism of action involves enzyme glutathione peroxidase (GPx) and glutathione reductase (GR), where GPx is responsible for the conversion of GSH to oxidized form GSSG and GR reduces GSSG back to GSH .


Physical And Chemical Properties Analysis

The physical and chemical properties of GSH are enlisted as—molecular weight 307 g/mol, intermediate molecular flexibility with nine rotatable bonds, the lipophilicity of—6.4; and molecular topological surface area of 160 Å .

Scientific Research Applications

Nano-Drug Design

Glutathione plays a crucial role in the design of nano-drugs due to its strong reducibility, high concentration in tumor cells, and involvement in NADPH depletion processes. It is instrumental in developing nano-drugs for diabetes, cancer, nervous system diseases, fluorescent probes, imaging, and food applications. The exploitation of GSH's physiological and pathological value has led to significant advancements in nano-drug design methods (Li, Li, & Qi, 2021).

Tissue Imaging

GSH-specific molecular probes have been developed for tissue imaging in various fluorescence imaging technologies. These probes, based on naphthalimide-cyanine sulfonamide, can specifically visualize GSH in mouse tissues. They provide a dual-model tissue-imaging capability, with around 200 µm imaging depth in two-photon manner and 120 µm in near-infrared manner (Xu et al., 2019).

Modulation of Glutathione Metabolism

GSH is integral to metabolism, transport, and cellular protection. It plays a role in reducing disulfides and conjugating with exogenous and endogenous compounds. The modulation of GSH metabolism, through selective enzyme inhibitors or compounds increasing GSH synthesis, is significant in chemotherapy, radiation therapy, and protecting cells against toxic effects of various compounds (Meister, 1983).

Dietary (Phyto)Nutrients for Glutathione Support

GSH is pivotal in physiological processes such as redox balance, oxidative stress reduction, metabolic detoxification, and immune system regulation. Nutritional interventions, including amino acids, vitamins, minerals, phytochemicals, and foods, can significantly affect circulating glutathione levels, thereby impacting various chronic, age-related diseases (Minich & Brown, 2019).

Analysis in Redox and Detoxification

GSH is a central component in cell biology, implicated in defending against xenobiotics and deleterious compounds like free radicals and hydroperoxides. The analysis of GSH in human biological samples provides insights into tissue oxidative status and its role in various pathophysiological conditions (Pastore et al., 2003).

Genetic Biomarkers in Occupational Epidemiology

The role of glutathione-S-transferase in various occupational settings, such as in hospital workers, beryllium workers, and railroad track workers, highlights the significance of GSH in occupational health. It serves as an important biomarker in evaluating the impact of environmental and occupational exposures on health (Schulte, 2004).

Safety And Hazards

Taking glutathione long-term has been linked to lower zinc levels. Inhaled glutathione may trigger asthma attacks in people who have asthma. Symptoms may include wheezing . Avoid taking glutathione if you’re sensitive to it .

Future Directions

Glutathione plays a paramount role in defense against the oxidative damage that occurs during all different diseases including coronavirus disease 19 (COVID-19) disease . The emerging evidence indicated that a relatively high intracellular concentration .

properties

IUPAC Name

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid
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InChI

InChI=1S/C10H17N3O6S/c11-5(10(18)19)1-2-7(14)13-6(4-20)9(17)12-3-8(15)16/h5-6,20H,1-4,11H2,(H,12,17)(H,13,14)(H,15,16)(H,18,19)/t5-,6-/m0/s1
Source PubChem
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InChI Key

RWSXRVCMGQZWBV-WDSKDSINSA-N
Source PubChem
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Canonical SMILES

C(CC(=O)NC(CS)C(=O)NCC(=O)O)C(C(=O)O)N
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Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)NCC(=O)O)[C@@H](C(=O)O)N
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Molecular Formula

C10H17N3O6S
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DSSTOX Substance ID

DTXSID6023101
Record name Glutathione
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Molecular Weight

307.33 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS], Solid
Record name Glutathione
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Solubility

292.5 mg/mL
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Mechanism of Action

Glutathione (GSH) participates in leukotriene synthesis and is a cofactor for the enzyme glutathione peroxidase. It also plays a role in the hepatic biotransformation and detoxification process; it acts as a hydrophilic molecule that is added to other lipophilic toxins or wastes prior to entering biliary excretion. It participates in the detoxification of methylglyoxal, a toxic by-product of metabolism, mediated by glyoxalase enzymes. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. Glyoxalase I catalyzes the conversion of methylglyoxal and reduced glutathione to S-D-Lactoyl-glutathione. Glyoxalase II catalyzes the conversion of S-D-Lactoyl Glutathione to Reduced Glutathione and D-lactate. GSH is a cofactor of conjugation and reduction reactions that are catalyzed by glutathione S-transferase enzymes expressed in the cytosol, microsomes, and mitochondria. However, it is capable of participating in non-enzymatic conjugation with some chemicals, as it is hypothesized to do to a significant extent with n-acetyl-p-benzoquinone imine (NAPQI), the reactive cytochrome P450 reactive metabolite formed by toxic overdose of acetaminophen. Glutathione in this capacity binds to NAPQI as a suicide substrate and in the process detoxifies it, taking the place of cellular protein sulfhydryl groups which would otherwise be toxically adducted. The preferred medical treatment to an overdose of this nature, whose efficacy has been consistently supported in literature, is the administration (usually in atomized form) of N-acetylcysteine, which is used by cells to replace spent GSSG and allow a usable GSH pool.
Record name Glutathione
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Product Name

Glutathione

CAS RN

70-18-8
Record name Glutathione
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Melting Point

195 °C
Record name Glutathione
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Record name Glutathione
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,300,000
Citations
A Meister, ME Anderson - Annual review of biochemistry, 1983 - annualreviews.org
… well as to infonna tion about the roles of glutathione in protection against both free radicals and … in vivo glutathione synthesis have opened the way to selective modulation of glutathione …
Number of citations: 863 www.annualreviews.org
H Jefferies, J Coster, A Khalil, J Bot… - ANZ Journal of …, 2003 - Wiley Online Library
… ), such as thioredoxin and reduced glutathione (GSH), are easily oxidized … on the role of glutathione peroxidase (GP) and glutathione S-transferase (GST… The biochemistry of glutathione …
Number of citations: 180 onlinelibrary.wiley.com
A Hausladen, RG Alscher - Antioxidants in higher plants, 2017 - taylorfrancis.com
… Glutathione and ascorbate have both been shown to have the potential for an antioxidant role in conjunction with α-tocopherol. The tripeptide glutathione … high levels of glutathione. A …
Number of citations: 108 www.taylorfrancis.com
G Noctor, G Queval, A Mhamdi… - The Arabidopsis Book …, 2011 - ncbi.nlm.nih.gov
… roles for glutathione and glutathione-dependent … glutathione status and that link it to signaling pathways. As well as providing an overview of the components that regulate glutathione …
Number of citations: 330 www.ncbi.nlm.nih.gov
SC Lu - Biochimica et Biophysica Acta (BBA)-General Subjects, 2013 - Elsevier
BACKGROUND: Glutathione (GSH) is present in all mammalian tissues as the most abundant non-protein thiol that defends against oxidative stress. GSH is also a key determinant of …
Number of citations: 963 www.sciencedirect.com
JD Hayes, JU Flanagan… - Annu. Rev. Pharmacol …, 2005 - annualreviews.org
▪ Abstract This review describes the three mammalian glutathione transferase (GST) families, namely cytosolic, mitochondrial, and microsomal GST, the latter now designated MAPEG. …
Number of citations: 621 www.annualreviews.org
J Pizzorno - Integrative Medicine: A Clinician's Journal, 2014 - ncbi.nlm.nih.gov
… glutathione does not increase RBC glutathione, there are a few studies that show efficacy.28 My opinion is that unmodified oral glutathione … Oral and transdermal liposomal glutathione …
Number of citations: 316 www.ncbi.nlm.nih.gov
L Flohé - 2018 - books.google.com
… known of glutathione over the last three decades. The book contains an update of glutathione … Other chapters review glutathione transport systems and glutathione peroxidases and their …
Number of citations: 134 books.google.com
B Ketterer, B Coles, DJ Meyer - Environmental health …, 1983 - ehp.niehs.nih.gov
Glutathione (GSH) is a strong nucleophile which reacts well with soft electrophiles, but poorly with both weak and strong electrophiles. Weak electrophiles have low reactivity with all …
Number of citations: 492 ehp.niehs.nih.gov
A Wendel - Methods in enzymology, 1981 - Elsevier
Publisher Summary This chapter presents a procedure for the preparation of glutathione peroxidase, which is regarded as a major protective system against endogenously and …
Number of citations: 616 www.sciencedirect.com

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